molecular formula C6H7F3N2O B6270123 [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol CAS No. 2242422-22-4

[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B6270123
CAS No.: 2242422-22-4
M. Wt: 180.1
Attention: For research use only. Not for human or veterinary use.
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Description

[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the hydroxymethyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is relatively stable due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Strong reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-methyl-3-(trifluoromethyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological research, [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is studied for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation .

Mechanism of Action

The mechanism of action of [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors by increasing hydrophobic interactions. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Uniqueness: The presence of both trifluoromethyl and hydroxymethyl groups in [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol makes it a versatile compound with unique reactivity and applications. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxymethyl group provides additional functionalization possibilities .

Properties

CAS No.

2242422-22-4

Molecular Formula

C6H7F3N2O

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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